molecular formula C9H14O6 B090710 2,2-Bis(acetoxymethyl)propionic acid CAS No. 17872-58-1

2,2-Bis(acetoxymethyl)propionic acid

Cat. No. B090710
CAS RN: 17872-58-1
M. Wt: 218.2 g/mol
InChI Key: OQZAEPCZSVMOSK-UHFFFAOYSA-N
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Description

2,2-Bis(acetoxymethyl)propionic acid is a chemical compound derived from propionic acid . It is commonly used as an AB2 monomer for the synthesis of hyperbranched polymers and dendrimers . It has been used in the synthesis and characterization studies of polyurethane dispersion modified with polymethylsiloxane (Si-PUD) and its nanocomposites incorporated with clays .


Synthesis Analysis

The synthesis of 2,2-Bis(acetoxymethyl)propionic acid involves the esterification of the carboxylic acid functionality to afford 2,2-bis(hydroxymethyl) propionic acid methyl ester . The synthetic procedure for the monomers is relatively simple and scalable .


Molecular Structure Analysis

The molecular structure of 2,2-Bis(acetoxymethyl)propionic acid is derived from the readily available 2,2-bis(hydroxymethyl)propionic acid . The distance between the polymerizable groups differs in the two monomers by the insertion of an additional carbon atom in the aliphatic structure that addresses the steric demand during polymerization .


Chemical Reactions Analysis

2,2-Bis(acetoxymethyl)propionic acid can polymerize through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC reaction). The polymerization affords hyperbranched polymers in good yields and molecular weights and moderate degrees of branching .

Scientific Research Applications

  • Hyperbranched Polyesters Formation : It is used in the experimental study of the structure buildup in hyperbranched polyesters. Slow monomer addition to a trifunctional core molecule yielded a product with a significant degree of branching, and heat treatment affected the composition of the polymer (Magnusson, Malmström, & Hult, 2000).

  • Crystal and Molecular Structure Analysis : The corresponding carboxylate of 2,2-Bis(acetoxymethyl)propionic acid is considered a good anionic oxygen tripod ligand for hard metal ions, based on its crystal and molecular structure (Müller, Lachmann, & Wunderle, 1993).

  • Adsorption of Heavy Metal Ions : The compound, as a hyperbranched aliphatic polyester, has been used for the adsorption of heavy metal ions when grafted onto attapulgite nano-fibrillar clay (Liu & Wang, 2007).

  • Modification of Chitosan : A glycosylated derivative was used for the modification of chitosan, which after deprotection, forms a gel in water. This modified chitosan is suitable for drug delivery systems (Ješelnik & Žagar, 2014).

  • Kinetics of Hyperbranched Polyesters Synthesis : The influence of core moiety on the kinetics of synthesizing hyperbranched polyesters based on this acid was examined, highlighting the effect of miscibility on reaction rates (Malmström & Hult, 1996).

  • Surface Reactions and Self-assembly : Its derivatives were utilized in studies related to the self-assembly of dendritic structures on gold surfaces and their potential for reactive surface platforms (Ostmark et al., 2005).

  • Synthesis and Stability Analysis : Studies on its synthesis from propyl aldehyde, aqueous formaldehyde, and hydrogen peroxide, as well as its stability and reactivity in transition metal complexes, have been conducted (Ling, 2010; Tuerkoglu, Heinemann, & Burzlaff, 2011).

  • Biomedical Applications : It is also significant in biomedical applications, notably in the synthesis and application of biodegradable polymers and dendrimers for drug delivery (Ansari et al., 2021; Feliu et al., 2012).

  • Analysis in Dental Composites : The acid has been analyzed in the context of dental composites, where it was studied for its leaching properties in oral simulating fluids (Lee, Huang, Lin, & Shih, 1998).

  • Amphiphilic Hyperbranched Copolymers : It forms the core of amphiphilic hyperbranched copolymers with applications in drug delivery, transfection, and bio-imaging (Zhang, Dai, & Dai, 2020).

Safety And Hazards

The safety data sheet for propionic acid, from which 2,2-Bis(acetoxymethyl)propionic acid is derived, indicates that it is a flammable liquid and vapor. It causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

Future research directions for 2,2-Bis(acetoxymethyl)propionic acid could include further exploration of its use in the synthesis of hyperbranched polymers and dendrimers, given its demonstrated utility in these applications . Additionally, its potential for use in the development of new materials and technologies could be investigated.

properties

IUPAC Name

3-acetyloxy-2-(acetyloxymethyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O6/c1-6(10)14-4-9(3,8(12)13)5-15-7(2)11/h4-5H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZAEPCZSVMOSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C)(COC(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625749
Record name 3-(Acetyloxy)-2-[(acetyloxy)methyl]-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Bis(acetoxymethyl)propionic acid

CAS RN

17872-58-1
Record name 3-(Acetyloxy)-2-[(acetyloxy)methyl]-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

268 g (2 moles) of 2,2-bis-hydroxymethyl propionic acid are refluxed for 10 hours in 800 ml of glacial acetic acid and 416 ml (4.4 moles) of acetic acid anhydride. The reaction solution is freed from the solvent in vacuo. The oily residue is stirred with 1500 ml of petroleum ether, the carboxylic acid ester is crystallizing out. It is filtered off under suction and washed with petroleum ether. Yield 420 g (96% of the theoretical); Mp. 85° C.
Quantity
268 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
416 mL
Type
reactant
Reaction Step Two
[Compound]
Name
petroleum ether
Quantity
1500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
H Ihre, A Hult, E Söderlind - Journal of the American Chemical …, 1996 - ACS Publications
Dendritic aliphatic polyesters of one, two, three, and four generations (M w : 906, 1856, 3754, and 7549 g/mol) were synthesized in the convergent fashion, using 2,2-bis(hydroxymethyl)…
Number of citations: 391 pubs.acs.org
CJ McAdam, SC Moratti, BH Robinson… - Journal of Organometallic …, 2008 - Elsevier
Several new neo-pentylenediol based ferrocenyl molecules have been prepared using Friedel–Crafts acylation and Clemmensen reduction techniques. The acyl or methyl linker by …
Number of citations: 14 www.sciencedirect.com
JF Morizur, DJ Irvine, JJ Rawlins, LJ Mathias - Macromolecules, 2007 - ACS Publications
New acrylate-based nonionic reactive surfactants have been successfully designed, synthesized, and polymerized. Their homo- and copolymerization properties were studied, and …
Number of citations: 36 pubs.acs.org
JF Morizur - 2008 - search.proquest.com
ProQuest Dissertations Page 1 NOTE TO USERS Page(s) not included in the original manuscript and are unavailable from the author or university. The manuscript was scanned as …
Number of citations: 3 search.proquest.com
E Zelentsova - 2009 - core.ac.uk
Many co-workers of the IPF analytic department have contributed to this work by performing measurements and by discussing the results. I would like to thank Dr Hartmut Komber for his …
Number of citations: 3 core.ac.uk

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